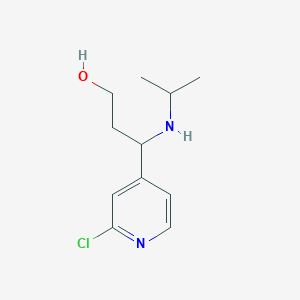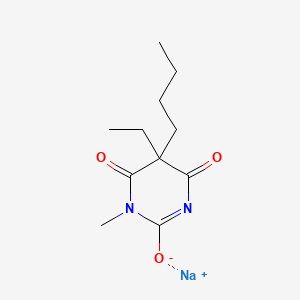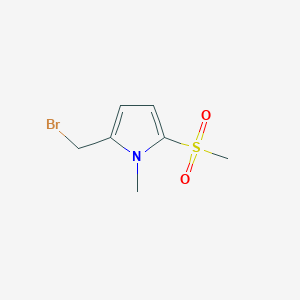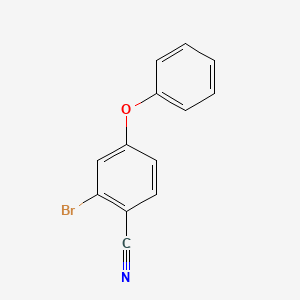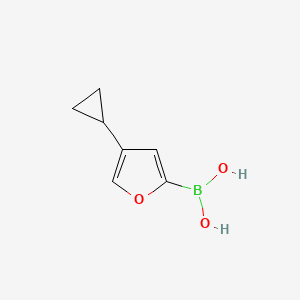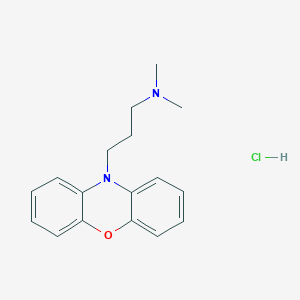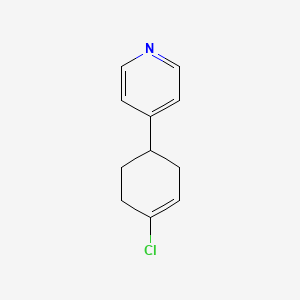
4-(4-Chlorocyclohex-3-en-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorocyclohex-3-en-1-yl)pyridine is a chemical compound with the molecular formula C11H14ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. The structure of this compound consists of a pyridine ring substituted with a 4-chlorocyclohex-3-en-1-yl group.
Preparation Methods
The synthesis of 4-(4-Chlorocyclohex-3-en-1-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorocyclohex-3-en-1-yl chloride with pyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-(4-Chlorocyclohex-3-en-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclohexane derivative.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Chlorocyclohex-3-en-1-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but it is believed to exert its effects through binding to specific sites on proteins or nucleic acids .
Comparison with Similar Compounds
4-(4-Chlorocyclohex-3-en-1-yl)pyridine can be compared with other similar compounds, such as:
4-(3-Cyclohexen-1-yl)pyridine: This compound has a similar structure but lacks the chlorine atom.
2-(4-Chlorocyclohex-3-en-1-yl)pyridine: This isomer has the chlorine atom and the cyclohexenyl group attached at different positions on the pyridine ring, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
Properties
CAS No. |
88260-31-5 |
|---|---|
Molecular Formula |
C11H12ClN |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
4-(4-chlorocyclohex-3-en-1-yl)pyridine |
InChI |
InChI=1S/C11H12ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h3,5-9H,1-2,4H2 |
InChI Key |
ZNTWYTOODMKDKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1C2=CC=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate](/img/structure/B13972078.png)
![Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B13972084.png)
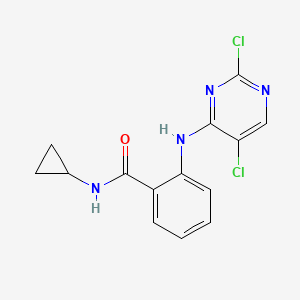
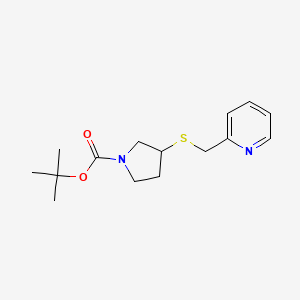
![(2R)-3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13972103.png)

![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)
![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)
